(-)-Nebivolol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

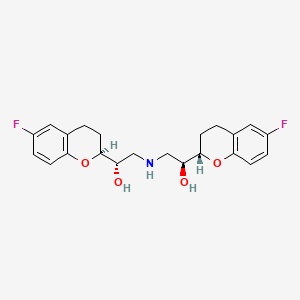

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H25F2NO4 |

|---|---|

Molecular Weight |

405.4 g/mol |

IUPAC Name |

(1S)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol |

InChI |

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18-,21-,22-/m0/s1 |

InChI Key |

KOHIRBRYDXPAMZ-GPHNJDIKSA-N |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)F)O[C@@H]1[C@H](CNC[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O |

Origin of Product |

United States |

Foundational & Exploratory

(-)-Nebivolol chemical structure and synthesis

An In-depth Technical Guide on the Chemical Structure and Synthesis of (-)-Nebivolol

Introduction

Nebivolol (B1214574) is a third-generation beta-blocker recognized for its high selectivity for β1-adrenergic receptors and its unique nitric oxide-mediated vasodilatory effects, distinguishing it from other agents in its class.[1] It is used clinically for the treatment of hypertension and heart failure.[2] The molecular structure of nebivolol is notable for its complexity, featuring four asymmetric centers.[3] This gives rise to the theoretical possibility of 16 stereoisomers, though only 10 are practically formed due to molecular symmetry.[4][5]

The commercially available drug is a racemic mixture of the d-enantiomer, (SRRR)-(+)-Nebivolol, and the l-enantiomer, (RSSS)-(-)-Nebivolol.[3][6] The (SRRR)-enantiomer is a potent β1-adrenergic antagonist, while the (RSSS)-enantiomer has little to no beta-blocking activity but is responsible for the vasodilatory effects via the L-arginine/nitric oxide pathway.[7] This guide provides a detailed technical overview of the chemical structure and synthetic pathways for the levorotatory enantiomer, this compound, which possesses the (R,S,S,S) absolute configuration.

Chemical Structure of this compound

This compound, chemically named (αR,α'R,2S,2'S)-α,α'-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol], has the absolute configuration RSSS.[2] The molecule consists of two 6-fluorochroman-2-methanol units linked by an iminobis(methylene) bridge.[7] The four chiral centers are located at the C2 and Cα positions of each chroman moiety.

Molecular Formula: C₂₂H₂₅F₂NO₄[7] Molecular Weight: 405.44 g/mol [1]

The structure is symmetrical, with each half containing a 6-fluorochroman (B116937) core. The stereochemistry at each of the four chiral carbons dictates the specific pharmacological properties of the enantiomer.

Synthetic Strategies

The synthesis of a specific stereoisomer of nebivolol is a significant chemical challenge due to the four chiral centers.[5] The primary strategies developed to address this complexity can be broadly categorized into two approaches:

-

Non-stereoselective Synthesis followed by Isomer Separation : Early methods involved the synthesis of a mixture of diastereomers, which were then separated using techniques like column chromatography or fractional crystallization.[3][4] This approach is often inefficient due to the loss of material as undesired isomers.[4]

-

Stereoselective and Enantioselective Synthesis : Modern and more efficient approaches focus on controlling the stereochemistry throughout the synthesis. These convergent strategies involve the preparation of enantiomerically pure building blocks (synthons) which are then coupled to form the final molecule.[6] Key to these routes is the synthesis of chiral epoxide or amino alcohol intermediates derived from resolved 6-fluorochroman-2-carboxylic acid.[4][8] Biocatalytic methods, employing stereoselective enzymes, have also been developed to produce chiral precursors with high enantiomeric excess.[9][10]

This guide will focus on a widely documented stereoselective convergent synthesis.

Convergent Stereoselective Synthesis of this compound (RSSS)

A common and effective strategy for synthesizing this compound involves the preparation of two key chiral chromane (B1220400) fragments, which are then coupled. The synthesis begins with the resolution of racemic 6-fluorochroman-2-carboxylic acid.

Resolution of 6-Fluorochroman-2-carboxylic Acid

The synthesis of enantiomerically pure nebivolol relies on obtaining the pure (R)- and (S)-enantiomers of 6-fluorochroman-2-carboxylic acid. This is typically achieved by classical resolution, forming diastereomeric salts with a chiral resolving agent, such as (+)-dehydroabiethylamine, followed by fractional crystallization.[4][11]

Synthesis of Chiral Epoxide Intermediates

The separated (R)- and (S)-carboxylic acids are converted into their respective chiral epoxides. These epoxides are critical intermediates for building the nebivolol backbone.[8][12] The conversion involves multiple steps:

-

Reduction to Aldehyde : The carboxylic acid is first converted to the corresponding 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde. This reduction can be performed at low temperatures using reagents like diisobutylaluminium hydride (DIBAL-H).[8][13] The resulting aldehyde is often unstable and prone to racemization, requiring its use in subsequent steps without prolonged storage.[8][14]

-

Epoxidation : The aldehyde is then converted into the terminal epoxide. A common method is the Corey-Chaykovsky reaction, using a sulfur ylide generated from trimethylsulfonium (B1222738) iodide and a base like sodium hydride.[8] This process yields diastereomeric mixtures of epoxides (e.g., (RS)/(SR) from the racemic acid, or a specific pair from an enantiopure acid).[4]

For the synthesis of this compound (RSSS), the key intermediates required are the (SS)-epoxide and the (RS)-amino alcohol.

Formation of the Amino Alcohol Synthon

The second key fragment, an amino alcohol, is prepared by the regioselective opening of a different chiral epoxide with a protected amine, typically benzylamine (B48309). For the RSSS target, the (RS)-epoxide is reacted with benzylamine to yield (RS)-2-benzylamino-1-(6-fluorochroman-2-yl)ethanol.[4][11]

Coupling and Deprotection

The final steps involve the coupling of the two key synthons followed by the removal of the protecting group.

-

Coupling : The (RS)-2-benzylamino-1-(6-fluorochroman-2-yl)ethanol is reacted with the (SS)-epoxide. This nucleophilic substitution reaction forms the central secondary amine linkage, resulting in N-benzyl-(-)-Nebivolol (with SSSR configuration).[4][11]

-

Deprotection : The benzyl (B1604629) protecting group is removed from the nitrogen atom. This is typically achieved via catalytic hydrogenation using a palladium catalyst (e.g., Pd/C or Pd(OH)₂) to yield the final product, this compound.[12][15]

The overall synthetic pathway is illustrated in the diagram below.

Caption: Convergent synthesis of this compound (RSSS).

Quantitative Data

The efficiency of the synthesis is measured by the chemical yield and purity at each step. The stereochemical purity is often reported as diastereomeric excess (d.e.) or enantiomeric excess (e.e.).

| Step | Reactants | Product | Yield | Purity / Notes |

| Epoxide Formation | (S)-6-fluorochroman-2-carbaldehyde, Trimethylsulfonium iodide, NaH | (SS)-6-fluoro-2-(oxiran-2-yl)chroman | ~60-70% | Data derived from analogous reactions.[8] |

| Amino Alcohol Formation | (RS)-Epoxide, Benzylamine | (RS)-2-benzylamino-1-(6-fluorochroman-2-yl)ethanol | High | Reaction driven to completion.[11] |

| Coupling & Crystallization | (RS)-Amino alcohol, (SS)-Epoxide | N-benzyl Nebivolol (racemic mixture of isomers) | 83% | HPLC Purity = 99.6% after crystallization.[4][11] |

| Final Debenzylation | N-benzyl Nebivolol, H₂ / Pd(OH)₂ | Nebivolol Hydrochloride | High | Quantitative conversion is typical.[12] |

Note: Yields can vary significantly based on specific reaction conditions and purification methods. The data presented is a representative summary from patent literature.

Experimental Protocols

The following are generalized protocols for key transformations in the synthesis of this compound, based on procedures described in the literature.[4][11][16]

Protocol 1: Synthesis of 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde (Formula-1)

This protocol describes the reduction of the corresponding methyl ester to the aldehyde using Sodium bis(2-methoxyethoxy)aluminium dihydride (Vitride).

Materials:

-

Methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate (50 g, 0.238 moles)

-

Methylene dichloride (MDC) (500 ml)

-

70% Vitride solution in toluene (B28343) (77.63 g)

-

Toluene (100 ml)

-

15% aqueous HCl solution (130 ml)

-

Purified water

-

Sodium sulphate

Procedure:

-

A solution of methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate in MDC is prepared under a nitrogen atmosphere and cooled to -78°C.

-

In a separate flask, the Vitride solution is diluted with toluene under a nitrogen atmosphere.

-

The Vitride solution is added to the reaction mass over 3-4 hours, maintaining the temperature at -73 to -78°C.

-

After the addition is complete, the reaction mass is stirred for an additional 30 minutes at the same temperature.

-

The reaction is quenched by the slow addition of 15% aqueous HCl solution at -73 to -78°C.

-

Water (250 ml) is added, and the mixture is allowed to warm to room temperature.

-

The organic layer is separated, and the aqueous layer is washed with MDC.

-

The combined organic layers are washed with purified water and dried over sodium sulphate.

-

The solvent is removed under reduced pressure to yield the crude aldehyde. The product is often used immediately in the next step.[16]

Protocol 2: Synthesis of N-benzyl Nebivolol

This protocol describes the coupling of the amino alcohol and epoxide intermediates.

Materials:

-

(RS)-2-benzylamino-1-(6-fluorochroman-2-yl)ethanol

-

(SS)-6-fluoro-2-(oxiran-2-yl)chroman

-

Absolute ethanol

Procedure:

-

Equimolar amounts of (RS)-2-benzylamino-1-(6-fluorochroman-2-yl)ethanol and the (SS)-epoxide are dissolved in absolute ethanol.

-

The mixture is heated to reflux and maintained at this temperature until analytical monitoring (e.g., TLC or HPLC) indicates the disappearance of the starting materials.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure to yield crude N-benzyl-(-)-Nebivolol.

-

The crude product is purified by crystallization to remove any undesired diastereomers. A mixture of l-benzyl Nebivolol and d-benzyl Nebivolol can be combined and crystallized to yield the purified racemic N-benzyl Nebivolol with high purity.[4][11]

Conclusion

The synthesis of this compound is a complex undertaking that requires precise control over stereochemistry. While early synthetic routes were hampered by the need to separate multiple isomers, modern convergent strategies provide a more efficient and scalable pathway. The key to these syntheses is the preparation of enantiomerically pure chromane-based synthons, such as chiral epoxides and amino alcohols, which are then coupled to construct the final molecule. Advances in stereoselective catalysis and biocatalysis continue to refine these processes, making the production of this important cardiovascular drug more efficient and cost-effective for the pharmaceutical industry.

References

- 1. Nebivolol [drugfuture.com]

- 2. Nebivolol | 118457-14-0 [chemicalbook.com]

- 3. A process for preparation of racemic nebivolol - Patent 1803716 [data.epo.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Optimizing Chromane Epoxide Separation for Nebivolol Synthesis with Chromatography - Rotachrom Technologies [rotachrom.com]

- 6. data.epo.org [data.epo.org]

- 7. Nebivolol | C22H25F2NO4 | CID 71301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. data.epo.org [data.epo.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. EP3105214A1 - A new method for producing nebivolol hydrochloride of high purity - Google Patents [patents.google.com]

- 11. WO2012095707A1 - Process for the preparation of nebivolol - Google Patents [patents.google.com]

- 12. WO2017125900A1 - Process for the synthesis of intermediates of nebivolol - Google Patents [patents.google.com]

- 13. WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde - Google Patents [patents.google.com]

- 14. WO2013018053A1 - Process for the preparation of epoxides as intermediates for the synthesis of nebivolol - Google Patents [patents.google.com]

- 15. An improved process for the preparation of nebivolol hydrochloride - Patent 2163551 [data.epo.org]

- 16. WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde - Google Patents [patents.google.com]

(-)-Nebivolol's Mechanism of Action on β1 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Nebivolol, the active d-enantiomer of nebivolol (B1214574), is a third-generation β-adrenergic receptor antagonist distinguished by its high selectivity for the β1 receptor and its unique vasodilatory properties.[1][2][3] This technical guide provides an in-depth examination of the molecular mechanisms underpinning the interaction of this compound with β1-adrenergic receptors. It consolidates quantitative pharmacological data, details key experimental methodologies, and visualizes the complex signaling pathways involved. The information presented is intended to support further research and drug development efforts in the field of cardiovascular pharmacology.

Introduction

β1-adrenergic receptors (β1-ARs) are predominantly located in the heart and play a crucial role in regulating heart rate and myocardial contractility.[4] Antagonists of these receptors, commonly known as β-blockers, are a cornerstone in the management of cardiovascular diseases such as hypertension and heart failure.[2][4][5] this compound is classified as a highly selective β1-blocker.[1][2][6][7][8][9] Unlike traditional β-blockers, its pharmacological profile is supplemented by a vasodilatory effect mediated through the nitric oxide (NO) pathway, a characteristic attributed to the l-enantiomer, (S,R,R,R)-nebivolol.[1][4][6][9][10] This document focuses specifically on the interaction of the d-enantiomer, this compound, with the β1-adrenergic receptor.

Quantitative Pharmacological Data

The affinity and selectivity of this compound for the β1-adrenergic receptor have been quantified in various studies. The following tables summarize key binding affinity (Ki) data and selectivity ratios.

Table 1: Binding Affinity (Ki) of Nebivolol and its Enantiomers for β1 and β2-Adrenergic Receptors

| Compound | Receptor | Ki (nM) | Tissue/Cell Source | Reference |

| Nebivolol (racemic) | β1 | 0.9 | Rabbit Lung | [11] |

| β2 | 45 | Rat Lung | [11] | |

| β1 | 0.88 | Not Specified | ||

| β2 | 44 | Not Specified | ||

| This compound (d-enantiomer) | β1 | Not Specified | Not Specified | |

| (+)-Nebivolol (l-enantiomer) | β1 | 157.5 (175x lower than d-enantiomer) | Rabbit Lung | [11] |

Table 2: β1/β2 Selectivity Ratios of Nebivolol Compared to Other β-Blockers

| Compound | β1/β2 Selectivity Ratio | Reference |

| Nebivolol | 50 | [11] |

| 321 | [8] | |

| 293 | [12] | |

| 10-55 | [12] | |

| Bisoprolol | 15-20 | [12] |

| Metoprolol | Not Specified | |

| Carvedilol | Not Specified |

Note: Higher selectivity ratios indicate greater selectivity for the β1 receptor over the β2 receptor.

Experimental Protocols

The quantitative data presented above were primarily generated using radioligand binding assays. Below is a generalized protocol representative of the methodologies cited.

Radioligand Binding Assay for Receptor Affinity Determination

This protocol outlines the steps to determine the binding affinity (Ki) of a compound for β1 and β2-adrenergic receptors.

Objective: To measure the displacement of a radiolabeled ligand from β-adrenergic receptors by a competitive, non-labeled ligand (e.g., nebivolol).

Materials:

-

Membrane preparations from tissues or cells expressing β1 and β2-adrenergic receptors (e.g., human myocardium, rabbit lung, rat lung, or transfected cell lines like COS-7 or CHO cells).[6][11][12]

-

Radioligand: Typically [125I]-iodocyanopindolol (ICYP) or [3H]dihydroalprenolol.[6][11][12]

-

Selective β1-blocker (for β2 site determination): e.g., CGP 20712A.[11][12]

-

Selective β2-blocker (for β1 site determination): e.g., ICI 118,551.[11][12]

-

Test compound: this compound.

-

Incubation buffer.

-

Glass fiber filters.

-

Scintillation counter.

Workflow:

Figure 1: Workflow for Radioligand Binding Assay.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to isolate the membrane fraction containing the receptors.

-

Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound). To determine affinity for a specific receptor subtype, a saturating concentration of a selective antagonist for the other subtype is included.

-

Equilibration: Allow the binding to reach equilibrium. Incubation is typically carried out at 25°C for 60 minutes.[12]

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.

-

Counting: Measure the radioactivity trapped on the filters using a gamma or beta counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The concentration of the competitor that inhibits 50% of the specific radioligand binding is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[13]

Signaling Pathways

This compound's interaction with the β1-adrenergic receptor primarily results in competitive antagonism of the canonical Gs protein-coupled signaling pathway. However, evidence also suggests it may act as a biased agonist, initiating G protein-independent signaling.

Antagonism of the Canonical Gs-Protein Pathway

The primary mechanism of action for this compound at the β1-AR is the blockade of the downstream signaling cascade typically initiated by agonists like norepinephrine.

Figure 2: Antagonism of the β1-AR Gs-Protein Signaling Pathway.

By binding to the β1-AR, this compound prevents the binding of endogenous catecholamines, thereby inhibiting the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[14] This leads to a reduction in the activity of Protein Kinase A (PKA) and a dampening of the downstream physiological effects, such as increased heart rate and contractility.[4][14]

Biased Agonism and G-Protein Independent Signaling

Emerging research suggests that nebivolol may act as a biased agonist at β-adrenergic receptors.[15][16][17][18] This means that it can selectively activate certain downstream signaling pathways while simultaneously blocking others. Specifically, nebivolol has been shown to promote β-arrestin-mediated signaling, which is independent of G-protein activation.

Figure 3: Proposed Biased Agonism Pathway of this compound at the β1-AR.

In this pathway, nebivolol binding to the β1-AR leads to the recruitment of G protein-coupled receptor kinases (GRKs) and subsequently β-arrestin.[15][16][17] This complex can then lead to the transactivation of the epidermal growth factor receptor (EGFR) and the activation of the extracellular signal-regulated kinase (ERK) pathway.[15][16][17] This G-protein independent signaling may contribute to some of the unique, beneficial cardiovascular effects of nebivolol, although further research is needed to fully elucidate this mechanism for the β1 receptor specifically.[15][16][17]

Conclusion

This compound exhibits a multifaceted mechanism of action at the β1-adrenergic receptor. Its high binding affinity and selectivity are well-documented and contribute to its primary role as a competitive antagonist of the canonical Gs-cAMP pathway. Furthermore, the emerging concept of biased agonism provides a potential explanation for its unique pharmacological profile beyond simple β-blockade. A thorough understanding of these molecular interactions, supported by robust quantitative data and detailed experimental methodologies, is crucial for the continued development of novel and improved cardiovascular therapeutics.

References

- 1. Page loading... [guidechem.com]

- 2. Nebivolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Investigation of the different adrenoceptor targets of nebivolol enantiomers in rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Nebivolol hydrochloride? [synapse.patsnap.com]

- 5. Beta-Blockers Explained for USMLE Step 1: Selectivity, Uses, and Side Effects — King of the Curve [kingofthecurve.org]

- 6. berlin-chemie.ru [berlin-chemie.ru]

- 7. Nebivolol: an endothelium-friendly selective β1-adrenoceptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. The receptor binding profile of the new antihypertensive agent nebivolol and its stereoisomers compared with various beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of β1-selectivity, adrenoceptor-Gs-protein interaction and inverse agonism of nebivolol in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The β-blocker Nebivolol Is a GRK/β-arrestin Biased Agonist | PLOS One [journals.plos.org]

- 16. The β-blocker Nebivolol Is a GRK/β-arrestin biased agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The β-blocker Nebivolol Is a GRK/β-arrestin Biased Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

(-)-Nebivolol stereoisomers and pharmacological activity

An In-depth Technical Guide on the Stereoisomers of (-)-Nebivolol and their Pharmacological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nebivolol (B1214574) is a third-generation beta-blocker distinguished by its unique pharmacological profile, combining high β1-adrenergic receptor selectivity with nitric oxide (NO)-mediated vasodilatory effects.[1][2][3] It is administered as a racemic mixture of two enantiomers: the (S,R,R,R)-enantiomer, known as d-nebivolol, and the (R,S,S,S)-enantiomer, known as l-nebivolol.[3][4] The therapeutic efficacy of nebivolol stems from the distinct and synergistic actions of these stereoisomers. The d-enantiomer is primarily responsible for the potent and selective β1-adrenergic blockade, while the l-enantiomer (B50610) mediates the NO-dependent vasodilation.[5][6] This dual mechanism of action—reducing heart rate and cardiac workload while also decreasing peripheral vascular resistance—sets nebivolol apart from other agents in its class.[4] This guide provides a comprehensive overview of the stereochemistry, pharmacological activity, underlying signaling pathways, and key experimental methodologies related to the stereoisomers of nebivolol.

The Stereoisomers of Nebivolol: d- and l-Nebivolol

Nebivolol possesses four chiral centers, resulting in a complex stereochemical structure. The clinically used formulation is a 1:1 racemic mixture of (+)-(S,R,R,R)-nebivolol (d-nebivolol) and (-)-(R,S,S,S)-nebivolol (l-nebivolol).[4][7] This stereochemical complexity is central to its unique pharmacology, as the two enantiomers have markedly different activities at adrenergic receptors and on the vascular endothelium.

-

d-Nebivolol ((+)-SRRR-nebivolol): This enantiomer is the primary contributor to nebivolol's high-affinity, selective β1-adrenergic receptor antagonist activity.[4][5]

-

l-Nebivolol ((-)-RSSS-nebivolol): This enantiomer has a significantly lower affinity for the β1-receptor but is principally responsible for the vasodilatory effects by stimulating endothelial nitric oxide (NO) production.[4][5][6]

The two enantiomers work in concert to produce a potent antihypertensive effect. The β1-blockade from d-nebivolol reduces heart rate and myocardial contractility, while the vasodilation induced by l-nebivolol lowers systemic vascular resistance.[4]

Quantitative Pharmacological Data

The distinct pharmacological activities of the nebivolol stereoisomers have been quantified through various in vitro assays. The data highlights the pronounced stereoselectivity for the β1-adrenergic receptor and the unique contribution of each isomer to the overall therapeutic profile.

Adrenergic Receptor Binding Affinities

Radioligand binding assays are crucial for determining the affinity (expressed as the inhibition constant, Ki) of a compound for its receptor. The data below illustrates the superior affinity and selectivity of the d-enantiomer for the β1-adrenoceptor.

| Compound | β1-Adrenoceptor Ki (nM) | β2-Adrenoceptor Ki (nM) | β1/β2 Selectivity Ratio |

| Racemic Nebivolol | 0.9[8] | 45[8] | ~50[8] |

| d-Nebivolol ((+)-SRRR) | - (High Affinity) | - | - |

| l-Nebivolol ((-)-RSSS) | ~158 (175x lower than d-isomer)[8] | - | - |

Note: In human myocardium, racemic nebivolol has demonstrated a 321-fold higher affinity for β1- versus β2-receptors.[6]

Functional Activity

Beyond simple binding, functional assays reveal the physiological response to receptor interaction. l-Nebivolol, while a weak β-blocker, induces vasodilation through β3-adrenoceptor agonism, a mechanism not observed with d-nebivolol or other conventional beta-blockers.[1][9]

| Isomer | Primary Mechanism | Key Functional Effect | Receptor Target(s) |

| d-Nebivolol | β1-Adrenoceptor Antagonism | Reduction in heart rate and contractility[4] | β1-Adrenoceptor[4] |

| l-Nebivolol | NO-Mediated Vasodilation | Relaxation of vascular smooth muscle[4][6] | β3-Adrenoceptor[1][9] |

Signaling Pathways and Mechanisms of Action

The distinct pharmacological effects of d- and l-nebivolol are mediated by separate intracellular signaling pathways.

β1-Adrenergic Receptor Antagonism by d-Nebivolol

d-Nebivolol acts as a competitive antagonist at β1-adrenergic receptors, primarily in cardiac tissue. By blocking the binding of catecholamines like norepinephrine (B1679862) and epinephrine, it inhibits the downstream activation of the Gs-adenylyl cyclase-cAMP-PKA signaling cascade. This leads to reduced heart rate, decreased myocardial contractility, and lower blood pressure.[2]

NO-Mediated Vasodilation by l-Nebivolol

l-Nebivolol induces vasodilation by stimulating endothelial nitric oxide synthase (eNOS) to produce NO.[5] This effect is primarily mediated through agonism at the β3-adrenergic receptor.[1][10] The subsequent increase in NO activates guanylate cyclase in vascular smooth muscle cells, leading to cGMP production, smooth muscle relaxation, and vasodilation.[11]

Key Experimental Protocols

The characterization of nebivolol's stereoisomers relies on specific and robust experimental methodologies.

Radioligand Binding Assay (for Receptor Affinity)

This assay quantifies the affinity of a ligand (e.g., nebivolol isomers) for a receptor. It involves a competition experiment between a labeled radioligand and an unlabeled test compound.

-

Materials:

-

Membrane preparations from cells or tissues expressing the target receptor (e.g., human myocardium for β1/β2).[6]

-

Radioligand (e.g., [¹²⁵I]Iodocyanopindolol, a non-selective β-antagonist).[11]

-

Selective unlabeled blockers to isolate specific receptor subtypes (e.g., CGP 20712A for β1, ICI 118,551 for β2).[8]

-

Test compounds (d- and l-nebivolol).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Protocol:

-

Incubation: Receptor membranes are incubated in a buffer solution with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. Unbound ligand is washed away.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Competition curves are generated by plotting the percentage of specific radioligand binding against the concentration of the test compound. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

-

References

- 1. Nitric oxide mechanisms of nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Nebivolol hydrochloride? [synapse.patsnap.com]

- 3. Nebivolol: A Different Beta-Blocker for Hypertension - MedCrave online [medcraveonline.com]

- 4. Different pharmacological properties of two enantiomers in a unique beta-blocker, nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Stereochemical comparison of nebivolol with other beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The receptor binding profile of the new antihypertensive agent nebivolol and its stereoisomers compared with various beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation of the different adrenoceptor targets of nebivolol enantiomers in rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Nebivolol: the first vasodilatory beta-blocker with a beta3-adrenergic agonist activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. berlin-chemie.ru [berlin-chemie.ru]

An In-depth Technical Guide on the L-Nebivolol Nitric Oxide Synthase Activation Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the molecular mechanisms underpinning the activation of nitric oxide synthase (NOS) by l-nebivolol, the active enantiomer responsible for the vasodilatory effects of nebivolol (B1214574). Nebivolol, a third-generation β-blocker, is distinguished by its unique ability to stimulate nitric oxide (NO) release from endothelial cells, a property not shared by other β-blockers like atenolol (B1665814) and metoprolol.[1][2][3] This guide will detail the signaling pathways, present quantitative data from key studies, and provide an overview of relevant experimental methodologies.

Core Mechanism of Action

L-nebivolol-induced NO production is primarily mediated through the activation of endothelial nitric oxide synthase (eNOS). This activation is not a direct effect but is orchestrated through a complex interplay of receptor stimulation and downstream signaling cascades within endothelial cells. The key pathways identified are the β3-adrenergic receptor pathway and the estrogen receptor (ER) pathway, which converge to activate eNOS.[1][4][5]

Signaling Pathways

The activation of eNOS by l-nebivolol involves several key signaling pathways, which are initiated by the binding of l-nebivolol to cell surface receptors.

L-nebivolol acts as an agonist at the β3-adrenergic receptor.[4][6] This interaction is a critical initiating step in one of the major pathways leading to eNOS activation. The binding of l-nebivolol to the β3-receptor triggers a downstream cascade that ultimately results in the phosphorylation and activation of eNOS.[7] In some tissues, such as the heart, this β3-adrenergic stimulation has been shown to lead to the overexpression of inducible nitric oxide synthase (iNOS).[2][6]

L-nebivolol has also been demonstrated to act as an agonist for the estrogen receptor, particularly ERα and ERβ.[8][9] This activation can be completely blocked by estrogen receptor antagonists such as ICI 182,780.[1] The ER-mediated pathway contributes significantly to the overall NO release stimulated by l-nebivolol.

Both the β3-adrenergic and estrogen receptor pathways converge on the activation of eNOS. A key event in this activation is the phosphorylation of eNOS at specific serine residues, most notably Serine 1177 (Ser1177).[1][10][11][12] Phosphorylation at this site is a well-established mechanism for increasing eNOS activity. L-nebivolol has been shown to significantly increase the phosphorylation of eNOS at Ser1177, without altering phosphorylation at other sites like Threonine 495 and Serine 114.[1][10] In addition to phosphorylation, l-nebivolol also promotes the translocation of eNOS within the cell, another indicator of its activation.[1]

Some studies have suggested the involvement of the PI3K/Akt pathway as a downstream effector of receptor activation, leading to eNOS phosphorylation.[13][14] However, other research has indicated that in certain arterial types, the PI3K/Akt pathway may not be involved in nebivolol-induced vasorelaxation.[15]

The following diagram illustrates the primary signaling pathways involved in l-nebivolol-induced eNOS activation.

Quantitative Data

The following tables summarize quantitative data from various studies on the effects of l-nebivolol on NO production and related signaling events.

Table 1: Effect of Nebivolol on Nitric Oxide Release

| Cell Type/Model | Nebivolol Concentration | Effect on NO Release | Citation |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 10 µmol/L | +234 ± 7% increase in DAF fluorescence at 10 min | [1] |

| Hypertensive Patients | 5 mg daily (8 weeks) | Increased forearm blood flow response to acetylcholine (B1216132) (435 ± 27%) and L-NMMA (-54 ± 5%) | [16][17] |

| Rat Heart | 10⁻⁷ mol/L | Statistically significant increase in NO production | [2][6] |

| Human Endothelial Cells (HUVEC) | Not specified | Favorable increase in the [NO]/[ONOO⁻] ratio from 0.50 to 3.32 in cells from Black donors | [18] |

Table 2: Effect of Nebivolol on eNOS Phosphorylation and Translocation

| Cell Type/Model | Nebivolol Concentration | Effect | Citation |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Not specified | Significantly increased eNOS translocation and serine 1177 phosphorylation | [1] |

| Murine Corpus Cavernosum | 10 µM | Significant increase in eNOS-activation and serine 1177-phosphorylation | [12] |

| Myocardial Infarction Model | Not specified | Increased phosphorylation of eNOS | [19] |

| Sham-operated mice left ventricle | 500 ng/kg | Increased eNOS-P Ser1177 at 15 min | [11] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the l-nebivolol-eNOS pathway.

-

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVEC) are a commonly used model.[1][4]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., Endothelial Cell Growth Medium) supplemented with fetal bovine serum and growth factors.

-

Treatment: Cells are incubated with l-nebivolol at various concentrations (e.g., 10 µmol/L) for specific time periods (e.g., 0 to 10 minutes) to observe acute effects.[1] For longer-term studies, treatments can extend for hours or days.

-

Diaminofluorescein (DAF) Staining: DAF-FM diacetate is a fluorescent probe used to detect NO. Cells are loaded with DAF-FM, and the increase in fluorescence, measured by fluorescence microscopy or a plate reader, corresponds to NO production.[1][2][6]

-

Protein Extraction: Cells or tissues are lysed to extract total protein.

-

SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for total eNOS and phosphorylated forms of eNOS (e.g., anti-phospho-eNOS Ser1177).

-

Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection, typically via chemiluminescence.

The following diagram outlines a general experimental workflow for investigating the effects of l-nebivolol on eNOS activation.

Conclusion

The activation of nitric oxide synthase by l-nebivolol is a multifaceted process that sets it apart from other β-blockers. The engagement of both β3-adrenergic and estrogen receptors initiates signaling cascades that converge on the phosphorylation and activation of eNOS, leading to increased nitric oxide production and subsequent vasodilation. This unique mechanism of action underscores the potential for l-nebivolol to offer cardiovascular benefits beyond its β1-adrenergic receptor blockade, particularly in conditions associated with endothelial dysfunction.[20][21][22] Further research into these pathways will continue to enhance our understanding of its therapeutic potential and may open new avenues for drug development in cardiovascular medicine.

References

- 1. Mechanisms underlying nebivolol-induced endothelial nitric oxide synthase activation in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nebivolol induces nitric oxide release in the heart through inducible nitric oxide synthase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Nebivolol Increases Nitric Oxide Synthase via β3 Adrenergic Receptor in Endothelial Cells Following Exposure to Plasma from Preeclamptic Patients | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ahajournals.org [ahajournals.org]

- 7. mdpi.com [mdpi.com]

- 8. The selective β1-adrenoceptor antagonist nebivolol is a potential oestrogen receptor agonist with neuroprotective abilities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nebivolol decreases endothelial cell stiffness via the estrogen receptor beta: a nano-imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Nebivolol induces eNOS activation and NO-liberation in murine corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Neither K+ channels nor PI3K/Akt mediates the vasodilative effect of nebivolol on different types of rat arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nebivolol reverses endothelial dysfunction in essential hypertension: a randomized, double-blind, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. ahajournals.org [ahajournals.org]

- 19. Nebivolol Protects against Myocardial Infarction Injury via Stimulation of Beta 3-Adrenergic Receptors and Nitric Oxide Signaling | PLOS One [journals.plos.org]

- 20. ahajournals.org [ahajournals.org]

- 21. Nebivolol: impact on cardiac and endothelial function and clinical utility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. [PDF] Nebivolol: impact on cardiac and endothelial function and clinical utility | Semantic Scholar [semanticscholar.org]

Enantiomer-Specific Effects of d-Nebivolol and l-Nebivolol: A Technical Guide

Abstract

Nebivolol (B1214574), a third-generation β-adrenergic receptor antagonist, is unique in its clinical administration as a racemic mixture of two enantiomers, d-nebivolol ((+)-SRRR-nebivolol) and l-nebivolol ((-)-RSSS-nebivolol).[1][2] These enantiomers possess distinct and complementary pharmacological profiles that synergistically contribute to nebivolol's therapeutic efficacy in treating hypertension and heart failure.[2] This technical guide provides an in-depth analysis of the enantiomer-specific effects of d- and l-nebivolol, focusing on their differential receptor interactions, signaling pathways, and functional outcomes. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and core mechanisms are visualized through signaling and workflow diagrams to support further research and development.

Introduction

Nebivolol is distinguished from traditional beta-blockers by its dual mechanism of action: selective β1-adrenergic receptor blockade and nitric oxide (NO)-mediated vasodilation.[3][4] This dual action results in a favorable hemodynamic profile, characterized by reduced blood pressure and heart rate without a significant decrease in cardiac output.[2] The key to this unique profile lies in the stereospecific properties of its enantiomers. The β1-blocking activity resides almost exclusively in d-nebivolol, while the vasodilatory effects are primarily attributed to l-nebivolol through stimulation of endothelial NO production.[2][5] Understanding the specific contributions and mechanisms of each enantiomer is critical for optimizing drug design and exploring new therapeutic applications.

Pharmacodynamic Properties: A Tale of Two Enantiomers

The cardiovascular effects of racemic nebivolol are a direct result of the divergent yet synergistic actions of its d- and l-isomers.

D-Nebivolol: The Potent β1-Adrenergic Antagonist

The primary role of d-nebivolol is the selective, high-affinity blockade of β1-adrenergic receptors in the heart.[2] This action is responsible for the negative chronotropic (heart rate reduction) effects of the drug.[2] In vitro binding studies have demonstrated that d-nebivolol possesses a significantly higher affinity for β1-receptors compared to l-nebivolol.[6] One study found the β1-blocking activity of the d-enantiomer to be 175 to 1,000 times more potent than the l-enantiomer (B50610).[6][7]

L-Nebivolol: The NO-Mediated Vasodilator

In contrast, l-nebivolol has weak β-blocking activity and is the principal driver of nebivolol's vasodilatory properties.[2][7] This effect is not due to α-adrenergic blockade, a mechanism used by other vasodilating β-blockers like carvedilol, but rather through the stimulation of endothelial nitric oxide synthase (eNOS) and the subsequent release of NO. L-nebivolol is reported to act as a β3-adrenergic receptor agonist in endothelial cells, initiating a signaling cascade that leads to NO production. While l-nebivolol alone does not significantly influence heart rate or blood pressure, it potentiates the antihypertensive effects of d-nebivolol.[2][8]

Quantitative Data Presentation

The following tables summarize the quantitative pharmacological data for d- and l-nebivolol based on key in vitro studies.

Table 1: Adrenergic Receptor Binding Affinities of Nebivolol Enantiomers

| Compound | Receptor | Test System | K_i (nM) | Selectivity (β2/β1) | Reference |

| d,l-Nebivolol (Racemate) | β1 | Rabbit Lung Membranes | 0.9 | 50 | [6] |

| β2 | Rabbit Lung Membranes | ~45* | [6] | ||

| d-Nebivolol | β1 | Rabbit Lung Membranes | ~0.9 | >175-fold vs. l-nebivolol | [6] |

| l-Nebivolol | β1 | Rabbit Lung Membranes | ~158 | [6] |

*Calculated from K_i and selectivity ratio. **Calculated based on the racemate K_i and the 175-fold difference in affinity between enantiomers reported by Pauwels et al. (1988).

Table 2: Functional Vasorelaxant Activity of Nebivolol Enantiomers in Rat Thoracic Aorta

| Compound | Parameter | Value | Conditions | Reference |

| d-Nebivolol | pD_2 (-log EC_50) | 5.37 ± 0.06 | Endothelium-intact rings | [1] |

| E_max (%) | 33.3 ± 2.6 | Endothelium-intact rings | [1] | |

| l-Nebivolol | pD_2 (-log EC_50) | 5.34 ± 0.05 | Endothelium-intact rings | [1] |

| E_max (%) | 32.7 ± 2.4 | Endothelium-intact rings | [1] |

pD_2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. E_max is the maximum relaxation response.

Signaling Pathways and Mechanisms of Action

The distinct effects of the nebivolol enantiomers are governed by their interactions with different receptor subtypes and downstream signaling cascades.

D-Nebivolol: Competitive Antagonism at β1-Adrenoceptors

D-nebivolol acts as a classical competitive antagonist at the β1-adrenoceptor in cardiomyocytes. By blocking the binding of catecholamines (norepinephrine and epinephrine), it inhibits the activation of adenylyl cyclase, reduces intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and consequently decreases heart rate and contractility.

L-Nebivolol: β3-Adrenoceptor Agonism and NO Release

The vasodilatory action of l-nebivolol is primarily mediated through the activation of β3-adrenoceptors on endothelial cells.[9] This initiates a pathway leading to the activation of eNOS and the production of NO. Some studies also suggest a role for β2-adrenoceptors in d-nebivolol-induced vasorelaxation and potential involvement of estrogen receptors in the overall response to the racemate.[1][10]

Caption: L-Nebivolol Signaling Pathway for NO-Mediated Vasodilation.

Experimental Protocols

The following sections detail representative methodologies for assessing the enantiomer-specific effects of nebivolol.

Protocol: Competitive Radioligand Binding Assay for Adrenoceptor Affinity

This protocol outlines a method to determine the binding affinity (K_i) of d- and l-nebivolol for β1- and β2-adrenergic receptors.

1. Membrane Preparation:

-

Harvest tissue rich in the target receptor (e.g., rabbit lung for β1, rat lung for β2).[6]

-

Homogenize the tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in assay buffer and determine protein concentration (e.g., BCA assay).

2. Binding Assay:

-

In a 96-well plate, combine:

- Membrane preparation (50-120 µg protein).

- A fixed concentration of a suitable radioligand (e.g., [3H]CGP-12177 for β1, [3H]dihydroalprenolol for β2).[6]

- Increasing concentrations of the unlabeled competitor (d-nebivolol or l-nebivolol).

- To determine non-specific binding, use a high concentration of a non-radiolabeled antagonist (e.g., propranolol).

- To determine total binding, add assay buffer instead of a competitor.

-

To isolate receptor subtypes, add a masking concentration of a selective antagonist (e.g., ICI 118,551 to block β2 sites when studying β1).[6]

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

3. Filtration and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), trapping the receptor-bound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and measure the retained radioactivity using a scintillation counter.

4. Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate an inhibition curve.

-

Calculate the IC_50 (concentration of competitor that inhibits 50% of specific binding) using non-linear regression.

-

Convert the IC_50 to a K_i (inhibition constant) using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the radioligand concentration and K_d is its dissociation constant.

Caption: Experimental Workflow for Radioligand Binding Assay.

Protocol: Isolated Aortic Ring Assay for Vasorelaxant Activity

This protocol describes an ex vivo method to assess the functional vasodilatory effects of d- and l-nebivolol.

1. Tissue Preparation:

-

Humanely euthanize a male Sprague-Dawley rat.

-

Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit buffer.

-

Clean the aorta of adhering fat and connective tissue.

-

Cut the aorta into rings of 3-4 mm in length.

2. Organ Bath Setup:

-

Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber filled with Krebs-Henseleit buffer.

-

Maintain the buffer at 37°C and continuously aerate with 95% O2 / 5% CO2.

-

Connect the upper hook to an isometric force transducer to record changes in tension.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~2 grams, replacing the buffer every 15-20 minutes.

3. Viability and Endothelium Integrity Check:

-

Induce a submaximal contraction with an α1-agonist like phenylephrine (B352888) (e.g., 1 µM).

-

Once a stable plateau is reached, add acetylcholine (B1216132) (e.g., 10 µM) to assess endothelium integrity. A relaxation of >80% indicates a healthy, intact endothelium.

-

Wash the rings and allow them to return to baseline.

4. Concentration-Response Curve Generation:

-

Re-establish a stable contraction with phenylephrine (or another vasoconstrictor like endothelin-1).[1]

-

Once the contraction is stable, add the test compound (d-nebivolol or l-nebivolol) in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 1 nM to 10 µM).

-

Allow the tissue to respond and stabilize at each concentration before adding the next.

-

Record the relaxation response at each concentration.

5. Data Analysis:

-

Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine.

-

Plot the percentage relaxation against the logarithm of the agonist concentration.

-

Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the E_max (maximum effect) and EC_50 (concentration producing 50% of E_max) or pD_2.[1]

References

- 1. Investigation of the different adrenoceptor targets of nebivolol enantiomers in rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Different pharmacological properties of two enantiomers in a unique beta-blocker, nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nebivolol: A Different Beta-Blocker for Hypertension - MedCrave online [medcraveonline.com]

- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. The receptor binding profile of the new antihypertensive agent nebivolol and its stereoisomers compared with various beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of the selective beta 1-adrenoceptor antagonist, nebivolol, on cardiovascular parameters in the pithed normotensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The l-enantiomer of nebivolol potentiates the blood pressure lowering effect of the d-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nebivolol Increases Nitric Oxide Synthase via β3 Adrenergic Receptor in Endothelial Cells Following Exposure to Plasma from Preeclamptic Patients [mdpi.com]

- 10. Mechanisms underlying nebivolol-induced endothelial nitric oxide synthase activation in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Nebivolol: An In-Depth Technical Guide to Solubility and Stability in Research Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (-)-Nebivolol in common laboratory solvents. The information herein is intended to assist researchers in the preparation of stock solutions, experimental design, and interpretation of results. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided for key analytical procedures.

Solubility Profile

This compound, as the hydrochloride salt, is a Biopharmaceutics Classification System (BCS) Class II compound, indicating low aqueous solubility and high permeability. Its solubility is a critical factor for in vitro and in vivo studies, influencing dissolution rates and subsequent bioavailability. The solubility of Nebivolol Hydrochloride has been characterized in a variety of aqueous and organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for Nebivolol Hydrochloride in various research solvents.

| Solvent | Solubility (mg/mL) | Temperature (°C) | Citation |

| Dimethyl Sulfoxide (DMSO) | 44.19 | Not Specified | |

| Dimethyl Sulfoxide (DMSO) | ≥20 | Not Specified | |

| Ethanol | 4.42 | Not Specified | |

| Water | 0.0403 | Not Specified | [1] |

Qualitative Solubility Data

Pharmacopeial descriptions provide a qualitative understanding of Nebivolol Hydrochloride's solubility in a broader range of solvents.

| Solvent | Qualitative Solubility | Citation |

| N,N-Dimethylformamide (DMF) | Soluble | [2] |

| Methanol (B129727) | Sparingly Soluble | [2][3] |

| Propylene Glycol | Sparingly Soluble | [2] |

| Polyethylene Glycol 400 | Sparingly Soluble | [2] |

| 2-Propanol | Very Slightly Soluble | |

| Dichloromethane | Very Slightly Soluble | [2] |

| Hexane | Very Slightly Soluble | [2] |

| Toluene | Very Slightly Soluble | [2] |

| Acetonitrile | Insoluble | |

| Tetrahydrofuran | Insoluble | |

| Ethyl Acetate | Insoluble | |

| Methylbenzene | Insoluble | |

| Heptane | Very Slightly Soluble | [3] |

Stability Profile

The stability of this compound is crucial for ensuring the accuracy and reproducibility of research findings. Degradation can occur under various conditions, including exposure to harsh pH, oxidative stress, heat, and light.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways, and to establish the stability-indicating nature of analytical methods. The following table summarizes the results from various stress conditions applied to Nebivolol Hydrochloride.

| Stress Condition | Reagent/Parameters | Duration | Temperature (°C) | Degradation (%) | Citation |

| Acid Hydrolysis | 0.1 N HCl | 2 hours | 80 | Significant | [4] |

| Base Hydrolysis | 0.1 N NaOH | 2 hours | 80 | 20 | [4] |

| Oxidative | 3% H₂O₂ | Not Specified | Not Specified | Partial | [5] |

| Oxidative | 30% H₂O₂ | Not Specified | Room Temperature | Significant | [6] |

| Neutral Hydrolysis | Water | 2 hours | 80 | Partial | [4][5] |

| Thermal | Dry Heat | 2 hours | 90 | Partial | [4] |

| Photolytic | UV Light | 72 hours | Not Specified | No significant degradation | [6] |

Note: "Partial" and "Significant" are used where specific percentages were not provided in the cited literature.

Solution Stability

The stability of this compound in solution under typical laboratory storage conditions is a practical concern for researchers.

-

Methanol Stock Solutions: Stock solutions of Nebivolol hydrochloride in methanol (50 µg/mL) have been shown to be stable when stored at 4°C under refrigeration.[7]

-

Room Temperature Stability: Sample solutions of Nebivolol hydrochloride in a mobile phase of methanol, acetonitrile, and potassium dihydrogen phosphate (B84403) buffer were found to be stable for up to 24 hours at room temperature.[4][8]

-

Long-Term Storage: Stability studies indicated that samples were stable when kept at room temperature, 4°C, and -20°C for 8 hours (short-term) and refrigerated at 4°C and -20°C for 72 hours (long-term) with no significant degradation observed.[7]

Experimental Protocols

The following are detailed methodologies for key experiments related to the solubility and stability of this compound.

Protocol for Solubility Determination (Saturation Shake-Flask Method)

This method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent.

-

Preparation: Add an excess amount of this compound hydrochloride powder to a series of glass vials, each containing a known volume of the desired research solvent (e.g., methanol, ethanol, water). The amount of solid should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker or orbital shaker bath. Agitate the samples at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove all undissolved particles.

-

Quantification: Accurately dilute the clear filtrate with a suitable solvent to a concentration within the linear range of a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Analyze the diluted sample to determine the concentration of dissolved this compound.

-

Calculation: Calculate the solubility in mg/mL or g/L based on the measured concentration and the dilution factor.

Protocol for Stability Assessment (Forced Degradation and Kinetic Study)

This protocol outlines the procedure for evaluating the stability of this compound under various stress conditions using HPLC.

-

Stock Solution Preparation: Prepare a stock solution of this compound hydrochloride in a suitable solvent, such as methanol, at a known concentration (e.g., 1 mg/mL).[4]

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 5 mL of 0.1 N HCl in a 10 mL volumetric flask. Heat the solution at 80°C for 2 hours.[4]

-

Base Hydrolysis: Mix 1 mL of the stock solution with 5 mL of 0.1 N NaOH in a 10 mL volumetric flask. Heat the solution at 80°C for 2 hours.[4]

-

Oxidative Degradation: Mix 1 mL of the stock solution with 5 mL of 3% hydrogen peroxide in a 10 mL volumetric flask. Keep the solution at room temperature or heat as required.

-

Thermal Degradation: Expose the solid drug powder to dry heat in an oven at a specified temperature (e.g., 90°C) for a defined period (e.g., 2 hours).[4] After exposure, dissolve a known weight of the powder in the initial solvent.

-

Photolytic Degradation: Expose a solution of the drug to UV light in a photostability chamber for a specified duration.

-

-

Sample Preparation for Analysis: After the specified stress period, cool the solutions to room temperature. Neutralize the acidic and basic solutions if necessary. Dilute all stressed samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 5 µg/mL).[4]

-

HPLC Analysis:

-

Chromatographic System: Use a validated stability-indicating HPLC method. An example method could be a C18 column with a mobile phase of methanol:acetonitrile:0.02 M potassium dihydrogen phosphate (60:30:10, v/v/v; pH 4.0) at a flow rate of 1 mL/min, with UV detection at 280 nm.[4]

-

Analysis: Inject the prepared samples and a non-degraded standard solution of the same concentration onto the HPLC system.

-

-

Data Analysis:

-

Degradation Calculation: Compare the peak area of the parent drug in the stressed samples to that of the unstressed standard to calculate the percentage of degradation.

-

Kinetic Analysis (for time-course studies): For kinetic studies, samples are taken at multiple time points. Plot the natural logarithm of the remaining drug concentration versus time. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t½) can be calculated using the formula t½ = 0.693/k for a first-order reaction.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of this compound and a typical experimental workflow for stability studies.

Caption: Experimental workflow for this compound stability testing.

Caption: β1-Adrenergic receptor antagonism pathway of this compound.

Caption: NO-mediated vasodilation pathway of this compound.

References

- 1. jyoungpharm.org [jyoungpharm.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. nhathuocngocanh.com [nhathuocngocanh.com]

- 4. Stability Indicating RP-HPLC Estimation of Nebivolol Hydrochloride in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Pharmacokinetics and Metabolism of (-)-Nebivolol in Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Nebivolol, the l-enantiomer (B50610) of nebivolol (B1214574), is a third-generation beta-blocker with high selectivity for β1-adrenergic receptors and unique vasodilatory properties mediated by nitric oxide (NO) potentiation. As a critical component of the racemic mixture used therapeutically, understanding its pharmacokinetic and metabolic profile in preclinical animal models is paramount for drug development and safety assessment. This technical guide provides an in-depth summary of the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in commonly used animal models, with a focus on rats and dogs. Due to a lack of publicly available data, information on the pharmacokinetics and metabolism of this compound in non-human primates is not included.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound exhibits significant interspecies differences, particularly in terms of oral bioavailability and stereoselectivity.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound in rats and dogs following intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of l-Nebivolol in Rats

| Parameter | Intravenous (3 mg/kg) | Intravenous (10 mg/kg) |

| C₀ (ng/mL) | 1145 ± 143 | 4068 ± 489 |

| AUC₀-∞ (ng·h/mL) | 785 ± 98 | 2987 ± 354 |

| Clearance (CL) (L/h/kg) | 3.82 ± 0.47 | 3.35 ± 0.40 |

| Volume of Distribution (Vd) (L/kg) | 14.9 ± 1.8 | 12.1 ± 1.5 |

| Half-life (t½) (h) | 2.7 ± 0.3 | 2.5 ± 0.3 |

| Data from a study in L-NAME hypertensive rats. C₀ represents the initial plasma concentration.[1] |

Table 2: Pharmacokinetic Parameters of Nebivolol in Beagle Dogs (Racemic Mixture)

| Dose (Oral) | Cmax (ng/mL) | Tmax (h) | AUC₀-₂₄h (ng·h/mL) | t½ (h) |

| 2.5 mg/kg (Single Dose) | 14.5 ± 4.0 | 2.5 ± 1.0 | 76.1 ± 7.4 | 2.67 ± 0.72 |

| 2.5 mg/kg (Repeated Dose) | 21.1 ± 6.2 | 2.5 ± 1.0 | 99.0 ± 14.0 | 2.47 ± 0.38 |

| 10 mg/kg (Single Dose) | 67.6 ± 18.3 | 1.5 ± 0.6 | 326 ± 83 | 3.55 ± 0.31 |

| 10 mg/kg (Repeated Dose) | 112 ± 41 | 2.5 ± 1.0 | 683 ± 178 | 2.55 ± 0.15 |

| 40 mg/kg (Single Dose) | 186 ± 62 | 1.8 ± 0.5 | 1086 ± 214 | 3.85 ± 0.90 |

| 40 mg/kg (Repeated Dose) | 640 ± 391 | 2.0 ± 0.0 | 4276 ± 1870 | 3.81 ± 0.23 |

| Data represents the racemic mixture of nebivolol. |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies.

Animal Models and Drug Administration

-

Rat Studies: Male Wistar or Sprague-Dawley rats are commonly used. For intravenous administration, nebivolol is often dissolved in a suitable vehicle and administered via the jugular or femoral vein. For oral studies, the drug is typically administered by gavage.

-

Dog Studies: Beagle dogs are a common non-rodent species for pharmacokinetic assessment. Oral administration is typically performed using capsules containing the drug substance.

Sample Collection and Analysis

Blood samples are serially collected from a cannulated vein (e.g., jugular vein in rats, cephalic vein in dogs) at predetermined time points post-dose. Plasma is separated by centrifugation and stored frozen until analysis.

Bioanalytical Method: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying nebivolol enantiomers in plasma.

-

Sample Preparation: Protein precipitation or liquid-liquid extraction is commonly employed to extract nebivolol and an internal standard from the plasma matrix.

-

Chromatographic Separation: Chiral chromatography is essential for separating the d- and l-enantiomers. A typical column is a Chirobiotic V column. The mobile phase often consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer with additives like acetic acid and diethylamine (B46881) to improve peak shape and resolution.

-

Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. The precursor-to-product ion transitions for nebivolol are monitored.

Metabolism of this compound

Nebivolol undergoes extensive metabolism, primarily in the liver. The metabolic pathways include alicyclic and aromatic hydroxylation, N-dealkylation, and glucuronidation.[2] The cytochrome P450 (CYP) enzyme CYP2D6 is a major contributor to its metabolism.[2]

Metabolic Pathways

-

Hydroxylation: The primary metabolic route is hydroxylation, leading to the formation of active hydroxylated metabolites. 4-hydroxynovivolol is a major active metabolite.

-

N-dealkylation: Cleavage of the N-alkyl group can also occur.[2]

-

Glucuronidation: The parent drug and its hydroxylated metabolites can undergo conjugation with glucuronic acid to form inactive glucuronides.[2]

Species-Specific Metabolism

While direct comparative metabolism studies across all species are limited, available data suggests that nebivolol is extensively metabolized in rats, dogs, and humans.[3] In vitro studies using human liver microsomes have identified several phase I metabolites, including products of alicyclic and aromatic hydroxylation, dihydroxylation, and N-dealkylation.

Visualization of Experimental Workflows and Pathways

Experimental Workflow for Pharmacokinetic Analysis

Metabolic Pathway of Nebivolol

Conclusion

The preclinical pharmacokinetic and metabolic profiles of this compound have been characterized primarily in rats and dogs. The compound exhibits stereoselective pharmacokinetics and undergoes extensive metabolism, mainly through hydroxylation and glucuronidation. A significant gap in the publicly available literature exists regarding the disposition of this compound in non-human primates. The data and experimental protocols summarized in this guide provide a valuable resource for scientists and researchers involved in the development of nebivolol and related compounds. Further studies are warranted to fully elucidate the comparative metabolism across all relevant preclinical species to better predict human pharmacokinetics.

References

The Discovery and Development of Nebivolol: A Technical Guide

Executive Summary

Nebivolol (B1214574) is a third-generation beta-adrenergic receptor antagonist distinguished by its high selectivity for the β1-adrenergic receptor and its unique nitric oxide (NO)-mediated vasodilatory properties. This dual mechanism of action confers a distinct hemodynamic profile, effectively lowering blood pressure while maintaining cardiac output and offering a favorable tolerability profile. This technical guide provides an in-depth overview of the discovery, development, and core pharmacological characteristics of nebivolol, intended for researchers, scientists, and drug development professionals.

Discovery and Synthesis

The development of nebivolol was driven by the goal of creating a β-blocker with enhanced cardiovascular benefits and fewer side effects than its predecessors. The key innovation in nebivolol's design is its unique chemical structure, which is a racemic mixture of two enantiomers, d-nebivolol (SRRR-nebivolol) and l-nebivolol (RSSS-nebivolol). This stereochemical complexity is central to its dual mechanism of action.

The synthesis of nebivolol is a complex process due to the presence of four chiral centers, leading to the possibility of ten stereoisomers.[1] The clinically used form is a racemic mixture of the d- and l-enantiomers. Various synthetic routes have been developed, often involving the preparation of key chromane (B1220400) epoxide intermediates and their subsequent reaction to form the final molecule.[1][2] The separation of the desired diastereomers is a critical step in the manufacturing process to ensure the correct stereochemical composition.[1]

Pharmacological Profile

Beta-1 Adrenergic Receptor Selectivity

Nebivolol is characterized by its high selectivity for the β1-adrenergic receptor, which is primarily located in the heart. This selectivity is predominantly attributed to the d-enantiomer.[3] By blocking these receptors, nebivolol reduces heart rate and myocardial contractility, thereby lowering blood pressure and cardiac workload.[4]

Experimental Protocol: Radioligand Binding Assay for β1-Selectivity

The β1-selectivity of nebivolol has been determined using radioligand binding assays in membranes prepared from human left ventricular myocardium.[5]

-

Radioligand: 50 pM of the nonselective β-receptor radioligand 125[I]-iodocyanopindolol ([125I]CYP) is used.[5]

-

Tissue Preparation: Membranes are prepared from explanted human left ventricular myocardium.[5]

-

Procedure: The binding of [125I]CYP is measured in the presence of varying concentrations of nebivolol. To differentiate between β1 and β2 receptor binding, selective antagonists are used. For example, the highly β1-selective antagonist CGP 20712A is used to occupy β1 receptors, allowing for the measurement of binding to β2 receptors, and the highly β2-selective antagonist ICI 118,551 is used to occupy β2 receptors, allowing for the measurement of binding to β1 receptors.[6]

-

Data Analysis: Competition curve data are analyzed using nonlinear regression to determine the dissociation constant (Ki) for each receptor subtype. The ratio of Ki values (Ki β2 / Ki β1) provides a measure of β1-selectivity.[5][6]

Table 1: Beta-Adrenergic Receptor Binding Affinity of Nebivolol and Other Beta-Blockers

| Compound | Ki (β1) (nM) | Ki (β2) (nM) | β2/β1 Selectivity Ratio | Reference |

| Nebivolol | 0.9 | 45.1 | 50 | [7] |

| Bisoprolol | 10.0 | 140 | 14 | [8] |

| Metoprolol | 28.0 | 120 | 4.3 | [5] |

| Carvedilol | 0.4 | 0.28 | 0.7 | [6] |

Nitric Oxide-Mediated Vasodilation

A key feature that distinguishes nebivolol from other β-blockers is its ability to induce vasodilation through the stimulation of endothelial nitric oxide synthase (eNOS) and the subsequent release of nitric oxide (NO).[4] This effect is primarily attributed to the l-enantiomer.[3] The increased NO bioavailability leads to relaxation of vascular smooth muscle, reducing peripheral vascular resistance.[4]

Signaling Pathway for Nebivolol-Induced Nitric Oxide Production

The following diagram illustrates the proposed signaling pathway for nebivolol-induced NO production.

Caption: Signaling pathway of Nebivolol-induced vasodilation.

Experimental Protocol: Measurement of Nitric Oxide Production

The production of NO in response to nebivolol can be measured in cultured endothelial cells, such as human umbilical vein endothelial cells (HUVECs).[9]

-

Cell Culture: HUVECs are cultured under standard conditions.

-

NO Detection: NO release is measured using a fluorescent probe, such as diaminofluorescein (DAF).[9]

-

Procedure: HUVECs are incubated with nebivolol at various concentrations. The change in DAF fluorescence over time is measured, which is proportional to the amount of NO produced.[9]

-

Inhibitors: To confirm the pathway, experiments can be repeated in the presence of specific inhibitors, such as L-NAME (a general NOS inhibitor) or SR 59230A (a β3-adrenergic receptor antagonist).[9][10]

Pharmacokinetics

Nebivolol is administered as a racemic mixture and exhibits stereoselective pharmacokinetics. Following oral administration, both enantiomers are rapidly absorbed. Metabolism is primarily through the cytochrome P450 2D6 (CYP2D6) enzyme system, leading to genetic polymorphisms in metabolism (extensive vs. poor metabolizers).[3][4]

Table 2: Pharmacokinetic Parameters of Nebivolol Enantiomers

| Parameter | d-Nebivolol | l-Nebivolol | Reference |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 2 hours | 0.5 - 2 hours | [4] |

| Plasma Half-life (t1/2) - Extensive Metabolizers | ~12 hours | ~12 hours | [11] |

| Plasma Half-life (t1/2) - Poor Metabolizers | ~19 hours | ~19 hours | [11] |

| Oral Bioavailability - Extensive Metabolizers | 12% | 12% | [3] |

| Oral Bioavailability - Poor Metabolizers | 96% | 96% | [3] |

| Plasma Protein Binding | 98.1% | 97.9% | [12] |

Clinical Development and Efficacy

Nebivolol has undergone extensive clinical development for the treatment of hypertension. Numerous randomized, double-blind, placebo-controlled trials have demonstrated its efficacy in lowering blood pressure.[13]

Experimental Workflow: Phase III Clinical Trial for Hypertension

The following diagram outlines a typical workflow for a Phase III clinical trial evaluating the efficacy and safety of nebivolol for hypertension.

Caption: Workflow of a typical Phase III clinical trial for Nebivolol.

Table 3: Summary of Efficacy Data from a Pivotal Phase III Monotherapy Trial in Hypertension

| Treatment Group | Mean Change from Baseline in Trough Sitting Diastolic BP (mmHg) | Mean Change from Baseline in Trough Sitting Systolic BP (mmHg) | Responder Rate (%)* | Reference |

| Placebo | -2.9 | -2.2 | 34.6 | [13] |

| Nebivolol 1.25 mg | -8.0 | -4.4 | 53.7 | [13] |

| Nebivolol 2.5 mg | -8.1 | -5.6 | 57.3 | [13] |

| Nebivolol 5 mg | -9.6 | -7.7 | 65.1 | [13] |

| Nebivolol 10 mg | -10.3 | -8.5 | 68.1 | [13] |

| Nebivolol 20 mg | -10.1 | -9.5 | 67.3 | [13] |

| Nebivolol 40 mg | -11.2 | -9.5 | 72.3 | [13] |

*Responder rate defined as trough sitting diastolic blood pressure <90 mmHg or a reduction of ≥10 mmHg from baseline.

Conclusion

Nebivolol represents a significant advancement in the field of beta-blocker therapy. Its unique combination of high β1-selectivity and NO-mediated vasodilation provides a comprehensive approach to the management of hypertension. The detailed understanding of its synthesis, stereochemistry, and dual mechanism of action, supported by robust preclinical and clinical data, solidifies its position as a valuable therapeutic agent for cardiovascular disease. Further research into its pleiotropic effects may uncover additional clinical benefits.

References

- 1. Optimizing Chromane Epoxide Separation for Nebivolol Synthesis with Chromatography - Rotachrom Technologies [rotachrom.com]

- 2. An improved process for the preparation of nebivolol hydrochloride - Patent 2163551 [data.epo.org]

- 3. Phenotypic differences in nebivolol metabolism and bioavailability in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nebivolol: pharmacologic profile of an ultraselective, vasodilatory beta1-blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. berlin-chemie.ru [berlin-chemie.ru]

- 6. Beta 1-adrenoceptor selectivity of nebivolol and bisoprolol. A comparison of [3H]CGP 12.177 and [125I]iodocyanopindolol binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The receptor binding profile of the new antihypertensive agent nebivolol and its stereoisomers compared with various beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]